![molecular formula C10H10ClN3O B1491613 [1-(5-氯-2-甲基苯基)-1H-1,2,3-三唑-4-基]甲醇 CAS No. 1247098-48-1](/img/structure/B1491613.png)
[1-(5-氯-2-甲基苯基)-1H-1,2,3-三唑-4-基]甲醇
描述
[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
色谱法和质谱法
该化合物在色谱法和质谱法中用作标准品或参考物质。其明确的结构和特性使研究人员能够校准仪器并确保测量准确。 该化合物在冷藏条件下的稳定性使其适用于各种分析程序中的长期使用 .
有机合成
在有机合成领域,该化合物用作前体或中间体。其苄基位置具有反应性,使其成为亲核取代反应的候选物或更复杂分子的构建单元。 三唑环的存在提供了独特的电子和立体特性,这些特性可以在合成目标分子结构中得到利用 .
药物化学
该化合物的结构表明其在药物化学中具有潜在应用,特别是由于存在三唑部分,三唑部分是许多药物中的常见特征。 其物理化学性质,如中等亲脂性和高胃肠道吸收,表明它可能是药物开发的有价值的支架 .
环境影响研究
该化合物的研究包括评估其对环境的影响,特别是其在臭氧层消耗中的作用。 了解其在大气层中的行为对于制定策略以减轻其在大量使用时的影响至关重要 .
材料科学
在材料科学中,可以研究该化合物在掺入聚合物或涂层时的特性。 氯和甲基可能影响材料的硬度、柔韧性和抗降解性,这些是材料设计中的重要因素 .
生物利用度和药代动力学
该化合物的生物利用度和药代动力学特征在药物递送系统中引起关注。 其溶解度和渗透性特征对于确定其如何配制和给药以获得最佳治疗效果很重要 .
安全性及毒理学
安全研究侧重于该化合物的毒理学特征,包括其危险说明和预防措施。 这些信息对于处理该化合物的研究人员以及评估其对人体健康的潜在风险至关重要 .
先进研究应用
最后,该化合物可能在纳米技术等先进研究领域中找到应用,或作为金属有机框架 (MOF) 中的配体。 其独特的化学结构可能有助于开发具有特定功能或性能的新型材料 .
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of cyp1a2 . These properties could impact the compound’s bioavailability.
Result of Action
Based on the biological activities of related compounds , it can be hypothesized that this compound may have a broad spectrum of effects at the molecular and cellular level.
属性
IUPAC Name |
[1-(5-chloro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHDDNFLRZHWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


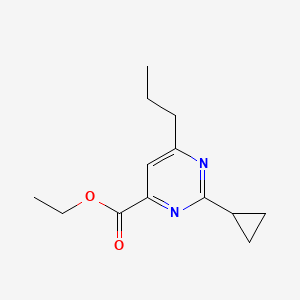
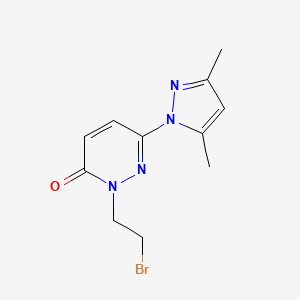
![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)
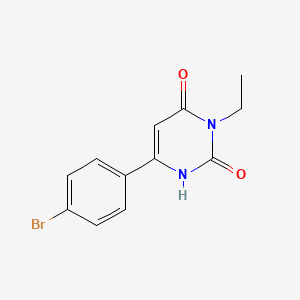


![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)
![6-[2-(4-Chlorophenyl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1491546.png)
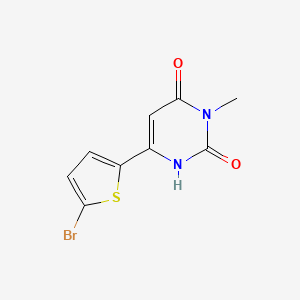
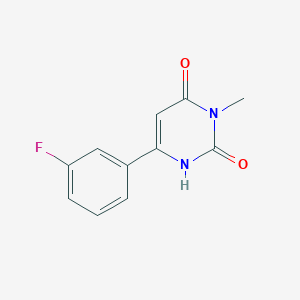
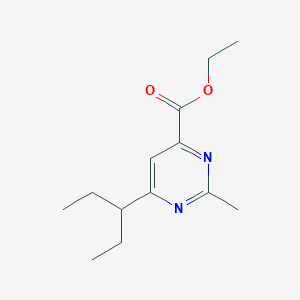
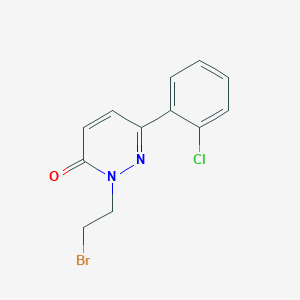
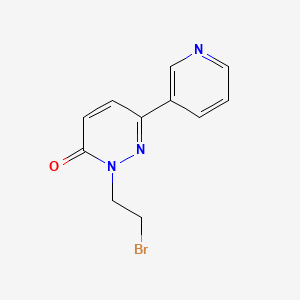
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1491553.png)
